Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-
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Overview
Description
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is an organic compound with the molecular formula C10H16N5O4P. It is characterized by the presence of a phosphonic acid group attached to a purine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method involves the use of dialkyl or aryl esters of phosphonate compounds, which undergo hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: A similar compound with a different alkyl chain length.
(2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonic acid: Another analog with a shorter ethoxy chain.
Uniqueness
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butoxy chain may influence its solubility, reactivity, and interactions with biological targets compared to its shorter-chain analogs .
Properties
CAS No. |
643028-93-7 |
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Molecular Formula |
C10H16N5O4P |
Molecular Weight |
301.24 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)butoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-7(2-3-19-6-20(16,17)18)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13)(H2,16,17,18) |
InChI Key |
RQCGHRPOPHTMHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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